molecular formula C12H16N2O2S2 B2519974 1-methanesulfonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-63-4

1-methanesulfonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2519974
CAS No.: 868217-63-4
M. Wt: 284.39
InChI Key: URFAXAMVEDTBOZ-UHFFFAOYSA-N
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Description

1-methanesulfonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methanesulfonyl group, a 3-methylphenylmethyl group, and a sulfanyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Chemical Reactions Analysis

1-methanesulfonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and dimethyl sulfoxide, reducing agents, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound with iodine in dimethyl sulfoxide can lead to the formation of benzils, which can further react with aldehydes and ammonium acetate to form substituted imidazoles .

Scientific Research Applications

1-methanesulfonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, antiviral, and anticancer activities . This compound can be used in the development of new drugs targeting various diseases. In the industry, imidazole derivatives are used as catalysts and intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, imidazole derivatives are known to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound can also interact with DNA and RNA, affecting their replication and transcription processes.

Comparison with Similar Compounds

1-methanesulfonyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other imidazole derivatives such as clemizole, etonitazene, and omeprazole. While all these compounds share the imidazole core structure, they differ in their substituents and biological activities. For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug . The unique combination of substituents in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-10-4-3-5-11(8-10)9-17-12-13-6-7-14(12)18(2,15)16/h3-5,8H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFAXAMVEDTBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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